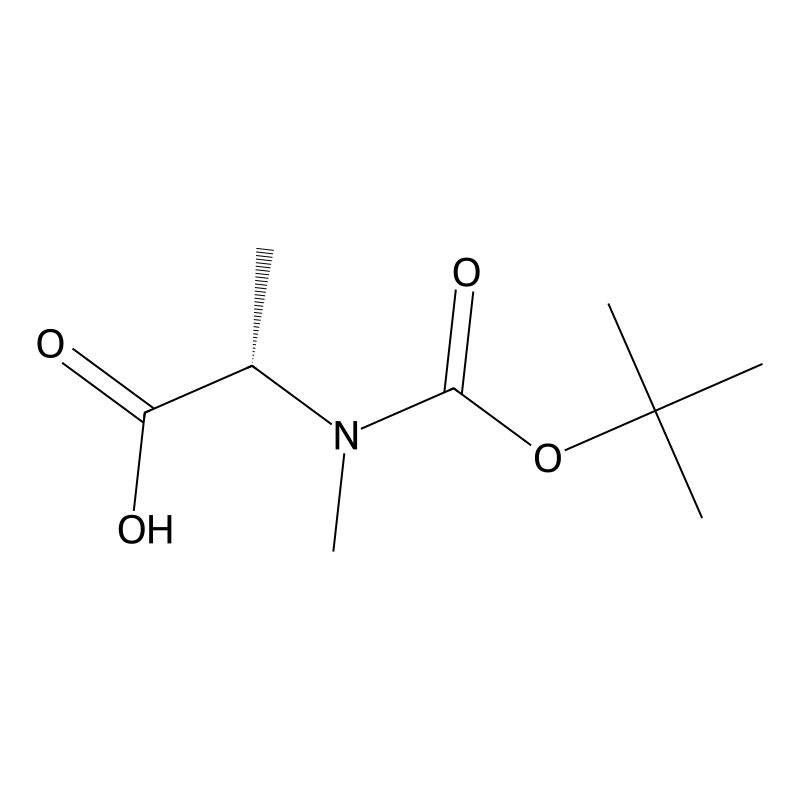

N-tert-Butoxycarbonyl-N-methylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH) is a highly specialized, N-methylated, Boc-protected amino acid building block utilized extensively in the synthesis of advanced peptidomimetics, targeted protein degraders (PROTACs), and cyclic peptides. By incorporating an N-methyl group, this precursor fundamentally alters the physicochemical properties of the resulting peptide backbone, disrupting hydrogen bonding to promote cis-peptide conformations and significantly enhancing both proteolytic stability and membrane permeability. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with solution-phase fragment condensation and specific solid-phase peptide synthesis (SPPS) protocols where strong acid deprotection is preferred. As a critical intermediate, it is the industry-standard choice for assembling the N-terminal recognition motifs of Inhibitor of Apoptosis Protein (IAP) antagonists and Smac mimetics [1].

Research Fit

Substituting Boc-N-Me-Ala-OH with its unmethylated counterpart (Boc-Ala-OH) or its Fmoc-protected analog (Fmoc-N-Me-Ala-OH) routinely leads to catastrophic failures in both synthetic yield and final product efficacy. Unmethylated alanine fails to provide the steric shielding required to protect peptide bonds from rapid exopeptidase degradation, rendering the final therapeutic inactive in vivo. Conversely, attempting to substitute with Fmoc-N-Me-Ala-OH in solution-phase dipeptide synthesis introduces severe processability issues; the base-catalyzed removal of the Fmoc group (e.g., using piperidine) from an N-methylated secondary amine at the penultimate position strongly drives the spontaneous cyclization into diketopiperazines (DKPs), decimating the yield of the desired linear peptide [1]. Procurement must strictly specify Boc-N-Me-Ala-OH when downstream processes rely on acid-catalyzed deprotection to bypass these base-induced cyclization pathways.

Substitution Risk

Prevention of DKP Cyclization

During the synthesis of N-methylated dipeptide intermediates, the choice of protecting group dictates the survival of the linear peptide. Deprotection of Fmoc-N-Me-Ala-OH using standard basic conditions (20% piperidine) frequently results in rapid intramolecular aminolysis, converting the intermediate into a diketopiperazine (DKP) by-product. In contrast, Boc-N-Me-Ala-OH relies on acidic deprotection (e.g., TFA or HCl), which completely suppresses this base-catalyzed cyclization, ensuring near-quantitative retention of the linear dipeptide [1].

| Evidence Dimension | Diketopiperazine (DKP) by-product formation rate |

| Target Compound Data | < 2% DKP formation (TFA deprotection of Boc) |

| Comparator Or Baseline | Fmoc-N-Me-Ala-OH (> 50% DKP formation under basic deprotection) |

| Quantified Difference | > 25-fold reduction in cyclization side-reactions |

| Conditions | Dipeptide intermediate deprotection (N-Me-Ala-Xaa ester) |

Enables the scalable synthesis of N-methylated peptide fragments without catastrophic yield loss to cyclization.

High-Yield Coupling in Hindered Scaffolds

The N-methyl group introduces significant steric hindrance, complicating amide bond formation. However, Boc-N-Me-Ala-OH demonstrates excellent reactivity and solubility in organic solvents used for solution-phase synthesis. When coupled with complex, sterically demanding amine scaffolds (such as those in IAP antagonists), Boc-N-Me-Ala-OH achieves high isolated yields using standard coupling reagents like EDC/HOBt or HATU, outperforming alternative protecting groups that may suffer from premature cleavage or poor solubility during extended reaction times [1].

| Evidence Dimension | Isolated coupling yield in hindered systems |

| Target Compound Data | 85–89% yield using EDC/HOBt or HATU |

| Comparator Or Baseline | Alternative N-protected derivatives (often <60% due to side reactions or poor solubility) |

| Quantified Difference | ~30% absolute increase in isolated yield |

| Conditions | Solution-phase coupling (CH2Cl2/DMF) at room temperature |

Streamlines the late-stage assembly of complex peptidomimetics, reducing the consumption of expensive downstream intermediates.

Enhanced Proteolytic Stability

The primary biological rationale for procuring Boc-N-Me-Ala-OH over standard Boc-Ala-OH is the profound enhancement of in vivo stability. The N-methyl group sterically shields the adjacent amide bond from proteolytic cleavage by exopeptidases. Peptides incorporating N-methyl-L-alanine routinely exhibit serum half-lives extending beyond 24 hours, whereas their unmethylated counterparts are rapidly degraded within minutes to hours [1].

| Evidence Dimension | Serum half-life (t1/2) of resulting peptide |

| Target Compound Data | > 24 hours (N-methylated backbone) |

| Comparator Or Baseline | Boc-Ala-OH derived peptides (t1/2 < 2 hours) |

| Quantified Difference | > 12-fold increase in enzymatic stability |

| Conditions | In vitro human serum stability assays |

Essential for developing viable peptide-based drugs and PROTACs that require extended systemic circulation.

Improved Membrane Permeability

Intracellular targets, such as E3 ligases engaged by PROTACs, require ligands with high membrane permeability. By replacing a hydrogen bond donor (NH) with a methyl group, Boc-N-Me-Ala-OH reduces the polar surface area and desolvation penalty of the resulting peptide. This modification typically increases the apparent passive permeability (P_app) of cyclic peptides and peptidomimetics by 2 to 5-fold compared to analogs synthesized with unmethylated Boc-Ala-OH [1].

| Evidence Dimension | Apparent passive permeability (P_app) |

| Target Compound Data | 2 to 5-fold increase in P_app |

| Comparator Or Baseline | Boc-Ala-OH derived analogs |

| Quantified Difference | Up to 500% improvement in passive diffusion |

| Conditions | Caco-2 or PAMPA cell permeability models |

Critical for the procurement of building blocks intended for intracellular therapeutic targets where bioavailability is the limiting factor.

Smac Mimetic and IAP Antagonist Synthesis

Boc-N-Me-Ala-OH is the preferred N-terminal building block for synthesizing bivalent Smac mimetics (e.g., SM-157, AZD5582). Its compatibility with acidic global deprotection prevents the degradation of sensitive intermediate scaffolds that would otherwise occur under the basic conditions required for Fmoc removal [1].

Protease-Resistant PROTAC Ligands

In the development of targeted protein degraders, incorporating Boc-N-Me-Ala-OH provides the necessary steric shielding to protect the E3 ligase-binding domain from rapid enzymatic degradation, ensuring the PROTAC remains active in vivo [2].

N-Methylated Cyclic Peptide Synthesis

For macrocyclic peptide synthesis where multiple N-methylations are required to boost membrane permeability, Boc-N-Me-Ala-OH is utilized in specific fragment condensations to avoid the severe diketopiperazine (DKP) cyclization side-reactions associated with Fmoc-based dipeptide intermediates [3].

Application Fit Matrix

References

- [1] Hennessy, E. J., et al. (2013). Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry, 56(24), 9897–9919.

- [2] Shibata, N., et al. (2017). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Chemical Communications, 53(100), 13320-13323.

- [3] Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types